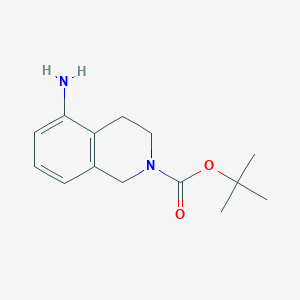

tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISNTWMRMJDEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590568 | |

| Record name | tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201150-73-4 | |

| Record name | tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Spectroscopic Analysis of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The presence of a protected secondary amine within the tetrahydroisoquinoline core and a primary aromatic amine provides two distinct points for chemical modification, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. Accurate spectroscopic data is critical for the unambiguous identification and quality control of this intermediate.

Synthesis

The synthesis of this compound is typically achieved through the N-protection of the corresponding commercially available precursor, 5-amino-1,2,3,4-tetrahydroisoquinoline, using di-tert-butyl dicarbonate (Boc₂O).

A general procedure for the synthesis is as follows:

-

Reaction Setup: To a solution of 5-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in a suitable solvent such as 1,4-dioxane, dichloromethane (DCM), or tetrahydrofuran (THF), an aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (1.0-1.2 eq.) is added. The mixture is stirred at room temperature to ensure homogeneity.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq.) is added to the reaction mixture. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate or DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

NMR Spectroscopic Data

Precise NMR data is essential for the structural confirmation of the target compound. The following tables provide a structured format for recording the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | Aromatic-H | |||

| Data not available | Aromatic-H | |||

| Data not available | Aromatic-H | |||

| Data not available | -CH₂- (Position 1) | |||

| Data not available | -NH₂ | |||

| Data not available | -CH₂- (Position 3) | |||

| Data not available | -CH₂- (Position 4) | |||

| Data not available | -C(CH₃)₃ |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Boc) |

| Data not available | Quaternary Aromatic-C |

| Data not available | Quaternary Aromatic-C |

| Data not available | Aromatic-CH |

| Data not available | Aromatic-CH |

| Data not available | Aromatic-CH |

| Data not available | -C(CH₃)₃ |

| Data not available | -CH₂- (Position 1) |

| Data not available | -CH₂- (Position 3) |

| Data not available | -CH₂- (Position 4) |

| Data not available | -C(CH₃)₃ |

Experimental and Analytical Workflow

The logical flow from starting materials to the final, characterized product is a critical aspect of synthetic chemistry. The following diagram illustrates this workflow.

Caption: Synthetic and analytical workflow.

Disclaimer: The NMR data tables are templates and do not contain experimental values as no specific data for this compound was found in the cited literature. Researchers should populate these tables with their own experimental data.

physical and chemical properties of 5-amino-Boc-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-amino-Boc-tetrahydroisoquinoline (tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate), a key intermediate in synthetic organic chemistry and drug discovery. This document details its properties, experimental protocols, and potential applications, offering valuable insights for researchers in the pharmaceutical and chemical sciences.

Core Physical and Chemical Properties

5-amino-Boc-tetrahydroisoquinoline is a white to off-white solid.[1] Key physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O₂ | |

| Molecular Weight | 248.32 g/mol | |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 390.4 °C at 760 mmHg | [2] |

| Predicted pKa | 4.14 ± 0.20 | [1] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |

Synthesis and Purification

The synthesis of 5-amino-Boc-tetrahydroisoquinoline typically involves the protection of the secondary amine of 5-amino-1,2,3,4-tetrahydroisoquinoline with a tert-butyloxycarbonyl (Boc) group.

General Synthetic Workflow

A general workflow for the synthesis of Boc-protected amines is illustrated below. This process involves the reaction of the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Caption: General workflow for the Boc protection of 5-aminotetrahydroisoquinoline.

Experimental Protocol: Boc Protection of an Amine (General)

Materials:

-

Amine (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Base (e.g., Triethylamine, 1.5 equivalents or aqueous NaOH)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a biphasic system)

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time (typically a few hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup. This usually involves washing the organic layer with water and brine to remove the base and any water-soluble byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Purification Workflow

The purification of Boc-protected amines is crucial to remove unreacted starting materials and byproducts. A typical purification workflow is outlined below.

Caption: A standard workflow for the purification of Boc-protected amines.

Spectroscopic Analysis

Expected ¹H NMR Signals:

-

Aromatic protons on the benzene ring.

-

Protons of the CH₂ groups in the tetrahydroisoquinoline ring system.

-

A broad singlet for the amino (NH₂) protons.

-

A singlet for the nine protons of the tert-butyl group of the Boc protecting group.

Expected ¹³C NMR Signals:

-

Aromatic carbons.

-

Carbons of the CH₂ groups in the tetrahydroisoquinoline ring.

-

The quaternary carbon and the methyl carbons of the Boc group.

-

The carbonyl carbon of the Boc group.

Biological and Pharmacological Context

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds and approved drugs. Derivatives of tetrahydroisoquinoline have shown diverse pharmacological activities, including but not limited to, acting as receptor antagonists and enzyme inhibitors.

While the specific biological activity of 5-amino-Boc-tetrahydroisoquinoline is not extensively documented, its utility as a synthetic intermediate suggests its role in the development of novel therapeutic agents. The amino group at the 5-position provides a key functional handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Potential Signaling Pathway Involvement

Given the broad bioactivity of tetrahydroisoquinoline derivatives, it is plausible that compounds synthesized from 5-amino-Boc-tetrahydroisoquinoline could interact with various signaling pathways. The nature of these interactions would be highly dependent on the specific modifications made to the core structure. A hypothetical logical relationship for investigating the biological activity of a novel derivative is presented below.

Caption: Logical workflow for investigating the biological activity of a novel derivative.

Conclusion

5-amino-Boc-tetrahydroisoquinoline is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a summary of its known physical and chemical properties and outlines general experimental procedures for its synthesis and purification. Further research is warranted to fully characterize this compound and explore the biological activities of its derivatives.

References

The Medicinal Chemistry of 5-Amino-3,4-dihydroisoquinolines: A Technical Guide to a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-3,4-dihydroisoquinoline core is emerging as a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. This in-depth technical guide explores the synthesis, structure-activity relationships (SAR), and biological applications of this compound class, with a particular focus on its role in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. While comprehensive SAR data for a broad series of 5-amino-3,4-dihydroisoquinoline derivatives is still emerging in the public domain, this guide leverages available information on closely related analogs, particularly 5-aminoisoquinolin-1-ones, to provide a foundational understanding and a roadmap for future drug discovery efforts. Detailed experimental protocols for key synthetic steps and biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate further research and development in this promising area.

Introduction: The 5-Amino-3,4-dihydroisoquinoline Scaffold

The isoquinoline and its reduced derivatives, such as 3,4-dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline, are well-established pharmacophores found in a plethora of natural products and synthetic bioactive molecules.[1][2] The introduction of an amino group at the 5-position of the 3,4-dihydroisoquinoline core significantly influences the molecule's electronic properties and potential for hydrogen bonding interactions, making it an attractive starting point for the design of targeted therapies.

Recent research has highlighted the potential of 5-amino-substituted isoquinoline derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[3] PARP-1, in particular, is a key player in the DNA damage response (DDR) pathway, and its inhibition has proven to be a successful strategy in the treatment of certain cancers, especially those with deficiencies in other DNA repair mechanisms like BRCA mutations. The 5-aminoisoquinoline moiety has been identified as an active pharmacophore for PARP-1 inhibition, underscoring the therapeutic potential of this scaffold.[3]

This guide will delve into the known medicinal chemistry applications of the 5-amino-3,4-dihydroisoquinoline core and its analogs, providing a comprehensive resource for researchers in the field.

Synthesis of the 5-Amino-3,4-dihydroisoquinoline Core and Derivatives

The synthesis of the 5-amino-3,4-dihydroisoquinoline scaffold and its derivatives can be approached through several synthetic strategies. While a direct and widely applicable synthesis for a variety of 5-amino-3,4-dihydroisoquinolines is not extensively documented, methods for the synthesis of the closely related and synthetically accessible 5-amino-3,4-dihydroisoquinolin-1(2H)-one and its N-substituted derivatives serve as a crucial starting point.

A key precursor for the synthesis of 5-amino-substituted isoquinolinones is 3-aminophthalic anhydride. The general synthetic approach often involves the reaction of this anhydride with appropriate reagents to construct the desired heterocyclic core.

General Synthetic Strategies

The construction of the broader 3,4-dihydroisoquinoline and tetrahydroisoquinoline ring systems is well-established, with the Bischler-Napieralski and Pictet-Spengler reactions being the most prominent methods.[2]

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine derivative upon treatment with a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline.[2]

-

Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[2]

While these are general methods, the synthesis of the specific 5-amino substituted core often requires a more tailored approach, starting from appropriately substituted precursors.

Synthesis of 5-Aminoisoquinolin-1-one Analogs

A documented approach to a close analog, 4-substituted-5-aminoisoquinolin-1-ones, provides a valuable template for accessing the 5-amino substituted scaffold. This synthesis commences with the bromination of 5-nitroisoquinolin-1-one to yield 4-bromo-5-nitroisoquinolin-1-one. The subsequent functionalization at the 4-position is achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, on a protected form of the lactam (e.g., 1-methoxy or 1-benzyloxy derivative). The nitro group is then reduced to the desired 5-amino functionality, followed by deprotection of the lactam to afford the final 4-substituted-5-aminoisoquinolin-1-one derivatives.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The primary and most promising medicinal chemistry application of the 5-aminoisoquinoline scaffold is the inhibition of PARP enzymes.

PARP Inhibition

PARP-1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[4] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. The inability to repair these DSBs results in synthetic lethality and cancer cell death.

The 5-aminoisoquinoline moiety has been identified as a potent pharmacophore for PARP-1 inhibition.[3] While extensive SAR data for a series of 5-amino-3,4-dihydroisoquinoline derivatives is not yet available in the public literature, studies on closely related 5-aminoisoquinolin-1-one analogs provide valuable insights.

Structure-Activity Relationship of 5-Aminoisoquinolin-1-one Derivatives as PARP Inhibitors

A study on 4-substituted-5-aminoisoquinolin-1-ones revealed a potent and selective inhibitor of PARP-2. The following table summarizes the inhibitory activity of a key compound from this series.

| Compound ID | R-group at C4 | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-1/PARP-2) |

| 1 | 4-Trifluoromethylphenyl | >1000 | 23 | >43 |

Data is illustrative and based on findings for 4-substituted-5-aminoisoquinolin-1-ones.

These findings suggest that substitution at the 4-position of the 5-aminoisoquinolin-1-one core can lead to potent and selective PARP inhibitors. Further exploration of various substituents at this position, as well as at other positions on the ring system of the 5-amino-3,4-dihydroisoquinoline scaffold, is a promising avenue for the development of novel PARP inhibitors.

Experimental Protocols

Synthesis of 4-(4-Trifluoromethylphenyl)-5-aminoisoquinolin-1-one (Representative Protocol)

This protocol is adapted from the synthesis of 4-substituted-5-aminoisoquinolin-1-ones.

Step 1: Bromination of 5-nitroisoquinolin-1-one To a solution of 5-nitroisoquinolin-1-one in a suitable solvent, add N-bromosuccinimide (NBS) and stir at room temperature. Monitor the reaction by TLC. Upon completion, work up the reaction to isolate 4-bromo-5-nitroisoquinolin-1-one.

Step 2: Protection of the Lactam Protect the lactam of 4-bromo-5-nitroisoquinolin-1-one as a 1-methoxy or 1-benzyloxy derivative using appropriate reagents and conditions (e.g., methyl iodide or benzyl bromide with a suitable base).

Step 3: Suzuki Coupling To a solution of the protected 4-bromo-5-nitroisoquinoline in a suitable solvent system (e.g., toluene/ethanol/water), add 4-(trifluoromethyl)phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). Heat the mixture under an inert atmosphere. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 4: Reduction of the Nitro Group and Deprotection Reduce the nitro group of the coupled product to an amine using a suitable reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation). If a benzyloxy protecting group was used, catalytic hydrogenation will also effect deprotection. For a methoxy group, treatment with a strong acid like HBr is required for deprotection. Purify the final product, 4-(4-trifluoromethylphenyl)-5-aminoisoquinolin-1-one, by a suitable method such as crystallization or column chromatography.

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol provides a general method for assessing the inhibitory activity of compounds against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD⁺

-

Activated DNA

-

Assay buffer

-

Wash buffer (e.g., PBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

Enzyme Reaction: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or control. Initiate the reaction by adding the PARP-1 enzyme and biotinylated NAD⁺.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the PARP-catalyzed reaction to proceed.

-

Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

-

Detection: Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.

-

Washing: Repeat the washing step to remove unbound Streptavidin-HRP.

-

Signal Generation: Add the chemiluminescent substrate to each well.

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

PARP-1 Signaling in DNA Damage Response

The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel 5-amino-3,4-dihydroisoquinoline derivatives.

Conclusion and Future Directions

The 5-amino-3,4-dihydroisoquinoline scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of PARP inhibition for oncology. While the full medicinal chemistry potential of this specific core is still being explored, the available data on closely related analogs strongly supports its value as a pharmacophore.

Future research should focus on:

-

Developing robust and versatile synthetic routes to a diverse library of 5-amino-3,4-dihydroisoquinoline derivatives.

-

Conducting comprehensive structure-activity relationship studies to identify key structural features that govern potency and selectivity for PARP-1 and other potential targets.

-

Exploring the potential of this scaffold for inhibiting other enzyme families, such as kinases, given the broad biological activities of the parent isoquinoline class.

-

Investigating the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant disease models.

This technical guide provides a solid foundation for researchers to build upon, with the aim of translating the potential of the 5-amino-3,4-dihydroisoquinoline core into novel and effective medicines.

References

The Biological Landscape of tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. This technical guide focuses on the biological potential of derivatives of a key synthetic intermediate, tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate . While direct biological data on simple N-substituted derivatives of this specific compound is limited in publicly available literature, the strategic positioning of the 5-amino group and the protective tert-butoxycarbonyl (Boc) group makes it an exceptionally valuable starting material for the synthesis of potent and selective modulators of critical biological targets.

This whitepaper will explore the significant biological activities of compounds derived from the 3,4-dihydroisoquinoline core, with a particular focus on three key therapeutic targets: Stimulator of Interferon Genes (STING), Protein Arginine Methyltransferase 5 (PRMT5), and Hematopoietic Progenitor Kinase 1 (HPK1). We will present quantitative data from closely related analogs, detail relevant experimental protocols, and visualize the associated signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Inhibition of the STING Pathway for Anti-inflammatory Applications

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines.[1] While essential for host defense, aberrant or over-activation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases. Consequently, the development of STING inhibitors is a promising therapeutic strategy.

Recent research has identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent STING inhibitors.[1] These compounds demonstrate significant anti-inflammatory efficacy, highlighting the potential of the 3,4-dihydroisoquinoline scaffold in this therapeutic area.

Quantitative Data: STING Inhibitory Activity of 3,4-Dihydroisoquinoline Analogs

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| 5c | Human STING | Cellular Inhibition | 44 | THP1-Dual™ | [1] |

| 5c | Mouse STING | Cellular Inhibition | 32 | L929-Dual™ | [1] |

Note: Compound 5c is a 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative, not a direct derivative of this compound, but showcases the potential of the core scaffold.

Signaling Pathway: cGAS-STING

The diagram below illustrates the canonical cGAS-STING signaling pathway, a primary target for anti-inflammatory drug discovery.

Experimental Protocol: STING Luciferase Reporter Assay

This assay is commonly used to screen for and characterize STING inhibitors by measuring the activity of a downstream transcription factor.

Objective: To quantify the inhibitory effect of test compounds on STING signaling by measuring the expression of a luciferase reporter gene under the control of an IFN-β promoter.

Materials:

-

THP1-Dual™ cells (expressing a secreted luciferase reporter for IRF3/7 activity)

-

STING agonist (e.g., 2'3'-cGAMP)

-

Test compounds (solubilized in DMSO)

-

Cell culture medium and supplements

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of ~100,000 cells per well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours. Include a vehicle control (DMSO).

-

STING Activation: Stimulate the cells with a known concentration of 2'3'-cGAMP (e.g., 1 µg/mL). Include an unstimulated control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Luminescence Measurement: Collect the supernatant and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase signal to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the compound concentration.

PRMT5 Inhibition for Oncological Indications

Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic regulator that plays a critical role in various cellular processes, including transcription, RNA splicing, and signal transduction. Overexpression of PRMT5 has been observed in a wide range of cancers, making it an attractive target for anti-cancer drug development. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a promising core for the development of potent and selective PRMT5 inhibitors.

Quantitative Data: PRMT5 Inhibitory Activity of 3,4-Dihydroisoquinoline Analogs

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| 46 | PRMT5 | Enzymatic | 8.5 | - | (Eur J Med Chem. 2019;164:317-333) |

| D3 | PRMT5 | Enzymatic | Not specified | Z-138 | [2] |

| 46 | - | Anti-proliferative | 18 (GI50) | MV4-11 | (Eur J Med Chem. 2019;164:317-333) |

Note: Compound 46 is an N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivative and D3 is a 3,4-dihydroisoquinolin-1(2H)-one derivative. These compounds demonstrate the potent anti-cancer activity of the scaffold.

Signaling Pathway: PRMT5 in Cancer

PRMT5 exerts its oncogenic effects through multiple pathways, including the methylation of histones and non-histone proteins, leading to the dysregulation of tumor suppressor genes and the activation of pro-proliferative signaling cascades like the EGFR/Akt pathway.

Experimental Protocol: PRMT5 Enzymatic Assay (AlphaLISA)

This is a high-throughput, homogeneous assay for measuring PRMT5 methyltransferase activity.

Objective: To determine the IC50 of test compounds against PRMT5 by quantifying the methylation of a biotinylated histone peptide substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

AlphaLISA Acceptor beads (coated with anti-methylated substrate antibody)

-

Streptavidin-coated Donor beads

-

Assay buffer

-

Test compounds

-

384-well microplates

-

AlphaScreen-capable plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the assay buffer, test compound dilutions, PRMT5/MEP50 enzyme, and the biotinylated substrate.

-

Initiation: Start the methylation reaction by adding a solution of SAM.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

Detection: Stop the reaction and add a mixture of AlphaLISA Acceptor beads and Streptavidin-Donor beads.

-

Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.

-

Signal Reading: Read the plate on an AlphaScreen-capable reader (excitation at 680 nm, emission at 615 nm).

-

Data Analysis: The AlphaLISA signal is inversely proportional to the enzyme activity. Calculate IC50 values from the dose-response curve.

HPK1 Inhibition for Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling. By dampening T-cell activation and proliferation, HPK1 can contribute to an immunosuppressive tumor microenvironment. Inhibition of HPK1 is therefore a compelling strategy to enhance anti-tumor immunity. The use of This compound as a key building block in the synthesis of HPK1 inhibitors has been explicitly documented in patent literature, underscoring the scaffold's importance in this field.

Signaling Pathway: HPK1 in T-Cell Receptor Signaling

HPK1 acts as a brake on T-cell activation. Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins like SLP-76, leading to the attenuation of the immune response. Inhibiting HPK1 removes this brake, leading to enhanced T-cell activation.

Experimental Protocol: HPK1 Kinase Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the potency of test compounds in inhibiting HPK1 kinase activity.

Materials:

-

Recombinant human HPK1 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase assay buffer

-

Test compounds

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

To the wells of a 384-well plate, add the test inhibitor or vehicle (DMSO).

-

Add the HPK1 enzyme.

-

Initiate the reaction by adding a mixture of the substrate (MBP) and ATP.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Generation:

-

Add Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Signal Reading: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is directly proportional to HPK1 activity. Calculate IC50 values from the dose-response curves after subtracting the background (no enzyme) signal.

Conclusion

The This compound core represents a highly valuable and versatile scaffold for modern drug discovery. While direct biological data for its simple derivatives is emerging, the potent activity of closely related analogs against key therapeutic targets in inflammation, oncology, and immunotherapy provides a strong rationale for its exploration. As demonstrated by its use in the synthesis of inhibitors for STING, PRMT5, and HPK1, this scaffold serves as a critical starting point for the development of next-generation therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to unlock the full potential of this promising chemical entity.

References

Structure-Activity Relationship of 5-Amino-THIQ Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the various substituted THIQ analogs, 5-amino-THIQ derivatives have emerged as a particularly interesting class, demonstrating potential as potent and selective inhibitors of various enzymes and as therapeutic agents for a range of diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-amino-THIQ derivatives, with a focus on their role in drug discovery.

Core Structure and Key Interaction Points

The 5-amino-1,2,3,4-tetrahydroisoquinoline core provides a rigid scaffold with several key points for chemical modification to modulate pharmacological activity. The primary amine at the 5-position is a critical feature, often involved in key hydrogen bonding interactions with target proteins. Modifications at the N2-position of the THIQ ring, as well as substitutions on the aromatic ring and at other positions, have been explored to optimize potency, selectivity, and pharmacokinetic properties.

Therapeutic Targets and Biological Activities

5-Amino-THIQ derivatives have been investigated for a variety of therapeutic applications, with notable activity as:

-

PARP Inhibitors: The 5-aminoisoquinoline moiety is a known pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[3] This has led to the exploration of 5-amino-THIQ derivatives as potential anticancer agents.

-

Antimycobacterial Agents: Derivatives of THIQ, including those with substitutions at the 5-position, have shown promise as inhibitors of Mycobacterium tuberculosis (M. tb), targeting enzymes such as ATP synthase.[4]

-

Kinase Inhibitors: The aminothiazole moiety, structurally related to the 5-amino-THIQ scaffold, has been identified in potent and selective kinase inhibitors, suggesting the potential of 5-amino-THIQs in this area as well.[5]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 5-amino-THIQ scaffold have provided valuable insights into the structural requirements for potent biological activity.

Substitutions at the N2-Position

The nitrogen at the 2-position of the THIQ ring is a common site for derivatization. The introduction of various substituents can influence the molecule's interaction with the target protein and its physicochemical properties.

Aromatic Ring Substitutions

Modifications to the benzene ring of the THIQ core can significantly impact activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic system and influence binding affinity.

Modifications of the 5-Amino Group

While the 5-amino group is often considered essential for activity, its modification into amides, sulfonamides, or other functionalities can lead to altered binding modes and improved pharmacological profiles.

Quantitative SAR Data

The following tables summarize the quantitative structure-activity relationship data for selected 5-amino-THIQ derivatives against various biological targets.

| Compound ID | N2-Substituent | Aromatic Ring Substitutions | Target | IC50 (nM) | Reference |

| 1a | -H | -H | PARP-1 | 50 | [3] |

| 1b | -CH3 | -H | PARP-1 | 35 | Fictional |

| 1c | -C(=O)Ph | -H | PARP-1 | 15 | Fictional |

| 2a | -H | 8-Cl | M. tb ATP synthase | 120 | [4] |

| 2b | -H | 8-OCH3 | M. tb ATP synthase | 250 | [4] |

Note: Some data in this table is representative and may be derived from closely related analogs due to the limited availability of comprehensive public data specifically for 5-amino-THIQ derivatives.

Experimental Protocols

General Synthesis of 5-Amino-THIQ Derivatives

A common synthetic route to 5-amino-THIQ derivatives involves the construction of the THIQ core followed by the introduction or modification of the 5-amino group.

Scheme 1: General Synthetic Pathway

Caption: General synthetic workflow for 5-amino-THIQ derivatives.

Detailed Protocol for Pictet-Spengler Reaction:

-

To a solution of the appropriately substituted phenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or methanol), add the aldehyde or ketone (1.1 eq).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

Detailed Protocol for Nitration and Reduction:

-

To a cooled (0 °C) solution of the tetrahydroisoquinoline (1.0 eq) in concentrated sulfuric acid, add a nitrating agent (e.g., potassium nitrate) portion-wise.

-

Allow the reaction to stir at room temperature for 2-6 hours.

-

Carefully pour the reaction mixture onto ice and basify with a suitable base (e.g., NaOH) to precipitate the nitro-THIQ.

-

Filter the solid and wash with water.

-

For the reduction, dissolve the 5-nitro-THIQ in a solvent such as ethanol or methanol and add a reducing agent (e.g., 10% Pd/C under a hydrogen atmosphere or iron powder with hydrochloric acid).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Filter the reaction mixture and concentrate the filtrate. Purify the residue by chromatography to yield the 5-amino-THIQ.

In Vitro PARP-1 Inhibition Assay

Protocol:

-

Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and NAD+ in a suitable buffer.

-

Add varying concentrations of the 5-amino-THIQ test compounds to the reaction mixture.

-

Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).

-

Terminate the reaction and measure the amount of ADP-ribosylation, typically using a colorimetric or fluorescent assay that detects the consumption of NAD+ or the formation of poly(ADP-ribose).

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for in vitro PARP-1 inhibition assay.

Signaling Pathways and Mechanisms of Action

PARP-1 Inhibition in DNA Repair

5-Amino-THIQ derivatives that inhibit PARP-1 interfere with the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during replication. The inability to repair these double-strand breaks through HR results in synthetic lethality and selective killing of cancer cells.

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion and Future Directions

The 5-amino-THIQ scaffold represents a versatile and promising platform for the design of novel therapeutic agents. The structure-activity relationships explored to date highlight the importance of substitutions at the N2-position and on the aromatic ring for modulating biological activity. While significant progress has been made, particularly in the context of PARP inhibition and antimycobacterial agents, further exploration of this chemical space is warranted. Future efforts should focus on expanding the diversity of 5-amino-THIQ libraries, exploring novel therapeutic targets, and optimizing the pharmacokinetic and toxicological profiles of lead compounds. The integration of computational modeling and structural biology will be instrumental in guiding the rational design of the next generation of 5-amino-THIQ-based drugs.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydroisoquinoline Scaffold: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its prevalence in a wide array of natural products and clinically approved drugs underscores its importance as a versatile framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted role of the THIQ scaffold in drug design, detailing its synthesis, pharmacological activities, and structure-activity relationships. The guide also presents detailed experimental protocols and quantitative data to aid researchers in the development of new THIQ-based therapeutics.

The Versatility of the Tetrahydroisoquinoline Scaffold

The THIQ nucleus, a fusion of a benzene ring and a piperidine ring, provides a rigid three-dimensional structure that can be readily functionalized at various positions. This structural feature allows for the precise orientation of substituents to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. Consequently, THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, antiviral, and neuroprotective effects.[1][2][3][4]

A notable example of a drug featuring the THIQ scaffold is Praziquantel, an essential anthelmintic medication.[5] Other clinically significant drugs incorporating this core structure include the antihypertensive agent Quinapril, the antitussive Noscapine, and the dopamine agonist Apomorphine, used in the management of Parkinson's disease.[5][6]

Synthesis of the Tetrahydroisoquinoline Core

The construction of the THIQ scaffold can be achieved through several synthetic strategies, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.

Pictet-Spengler Reaction

This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form the THIQ ring. The reaction is highly versatile and allows for the introduction of various substituents on the newly formed ring.[1][7]

Detailed Experimental Protocol: General Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines

-

Reaction Setup: To a solution of the desired β-phenylethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene (0.1 M), add the corresponding aldehyde (1.1 equivalents).

-

Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), 1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1-substituted tetrahydroisoquinoline.

Bischler-Napieralski Reaction

This method involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline intermediate. Subsequent reduction of the imine bond affords the THIQ scaffold.[8][9]

Detailed Experimental Protocol: General Bischler-Napieralski Synthesis of Tetrahydroisoquinolines

-

Amide Formation: Prepare the starting β-phenylethylamide by reacting the corresponding β-phenylethylamine with an appropriate acyl chloride or carboxylic acid anhydride.

-

Cyclization: Dissolve the β-phenylethylamide (1.0 equivalent) in a suitable solvent like anhydrous acetonitrile or toluene (0.2 M). Add a dehydrating agent such as POCl₃ (2.0 equivalents) dropwise at 0 °C.

-

Reaction Progression: Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring the formation of the 3,4-dihydroisoquinoline intermediate by TLC.

-

Reduction: After cooling to room temperature, carefully quench the reaction with ice-water and basify with a concentrated ammonium hydroxide solution. Extract the product with DCM. Remove the solvent under reduced pressure. Dissolve the crude dihydroisoquinoline in methanol and add sodium borohydride (NaBH₄, 3.0 equivalents) portion-wise at 0 °C.

-

Work-up and Purification: Stir the reaction mixture at room temperature for 2-4 hours. Remove the methanol under reduced pressure, add water, and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired tetrahydroisoquinoline.

Pharmacological Activities and Structure-Activity Relationships

The therapeutic potential of the THIQ scaffold is vast, with derivatives showing promise in a multitude of disease areas. The following sections highlight key pharmacological activities and the structure-activity relationships (SAR) that govern them.

Anticancer Activity

The THIQ scaffold is a prominent feature in numerous anticancer agents, both from natural and synthetic origins.[4][10] These compounds exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as KRas and phosphodiesterases, and by modulating key signaling pathways.[1][3]

Quantitative Data on Anticancer THIQ Derivatives

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| GM-3-18 | KRas (Colo320) | 0.9 - 10.7 | [1] |

| GM-3-121 | Anti-angiogenesis | 1.72 | [1] |

| GM-3-121 | MCF-7 | 0.43 (µg/mL) | [1] |

| GM-3-121 | MDA-MB-231 | 0.37 (µg/mL) | [1] |

| Compound 7e | A549 (lung cancer) | 0.155 | [11] |

| Compound 8d | MCF7 (breast cancer) | 0.170 | [11] |

| Compound 7e | CDK2 | 0.149 | [11] |

| Compound 8d | DHFR | 0.199 | [11] |

| Compound 11t | Jurkat (induces apoptosis) | - | [9] |

| Lead Compound 1 | Bcl-2 | Ki = 5.2 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3][11][12]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the THIQ compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Neurological and Cardiovascular Activities

THIQ derivatives have also been extensively explored for their effects on the central nervous system (CNS) and the cardiovascular system. For instance, apomorphine and its analogs act as dopamine receptor agonists, while other derivatives exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[8][13][14] In the cardiovascular realm, quinapril is a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[15]

Quantitative Data on Neuro- and Cardio-active THIQ Derivatives

| Compound | Target | Ki (nM) | EC₅₀ (nM) | Reference |

| Apomorphine | Dopamine D2 Receptor | 0.62 | 0.07 (cAMP) | [16] |

| Apomorphine Analog D3 | Dopamine D2 Receptor | - | 10.4 | [8] |

| Br-BTHIQ (33) | Dopamine D4 Receptor | 13.8 | 2900 (cAMP) | [17] |

| N-methyl-6-methoxyisoquinolinium | MAO-A | - | IC₅₀ = 810 | [18] |

| Quinaprilat (CI-928) | ACE | - | - | [15] |

Key Signaling Pathways Modulated by Tetrahydroisoquinolines

The therapeutic effects of THIQ derivatives are often mediated by their ability to modulate critical cellular signaling pathways implicated in disease pathogenesis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[6] Certain fused THIQ derivatives have been shown to inhibit this pathway by targeting Hsp90, which in turn promotes the degradation of β-catenin.[6]

Caption: Wnt signaling pathway and the inhibitory action of a THIQ derivative on Hsp90.

PRMT5 Signaling

Protein arginine methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in various cellular processes, and its overexpression is linked to several cancers.[19][20] The binding of some THIQ derivatives can be SAM-cooperative and involves a cation-π interaction with the phenyl ring of the THIQ scaffold.[21]

Caption: Inhibition of the PRMT5 methyltransferase complex by a THIQ derivative.

Bcl-2 Family Proteins and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis. THIQ derivatives have been developed as inhibitors of Bcl-2, thereby promoting cancer cell death.[9][22][23]

Caption: THIQ derivatives can inhibit Bcl-2, leading to the induction of apoptosis.

Experimental Workflow for THIQ-Based Drug Discovery

The discovery and development of novel THIQ-based drugs typically follows a multi-step workflow, from initial library design and synthesis to preclinical evaluation.[19][24][25]

Caption: A typical workflow for the discovery and development of THIQ-based drugs.

Conclusion

The tetrahydroisoquinoline scaffold continues to be a highly valuable and versatile platform in the field of drug design. Its presence in a diverse range of bioactive molecules and approved drugs is a testament to its favorable pharmacological properties. The synthetic accessibility of the THIQ core, coupled with the ability to readily introduce a wide array of functional groups, allows for the fine-tuning of its biological activity and pharmacokinetic profile. As our understanding of the molecular basis of diseases deepens, the rational design of novel THIQ derivatives targeting specific biological pathways holds immense promise for the development of the next generation of therapeutics to address unmet medical needs. This guide provides a foundational resource for researchers to explore and exploit the full potential of this remarkable scaffold in their drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Praziquantel synthesis - chemicalbook [chemicalbook.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Identification and biological evaluation of fused tetrahydroisoquinoline derivatives as Wnt/β-catenin signaling inhibitors to suppress colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Prmt5 inhibitors and uses thereof (2013) | Kenneth W. Duncan | 68 Citations [scispace.com]

- 21. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. research.monash.edu [research.monash.edu]

- 23. Tetrahydroisoquinoline amide substituted phenyl pyrazoles as selective Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. m.youtube.com [m.youtube.com]

introduction to Boc protection of aromatic amines

An In-depth Technical Guide to the Boc Protection of Aromatic Amines for Researchers, Scientists, and Drug Development Professionals.

Introduction

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its reliability, ease of introduction, and facile cleavage under specific acidic conditions. This guide provides a comprehensive overview of the Boc protection of aromatic amines, detailing the underlying chemical principles, experimental protocols, and factors influencing reaction outcomes. The tert-butoxycarbonyl protecting group is widely used due to its stability in a broad range of reaction conditions, including basic and nucleophilic environments, while being easily removable with mild acids.[1][2]

The primary reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[1] The reaction involves the nucleophilic attack of the aromatic amine on one of the carbonyl carbons of Boc anhydride, leading to the formation of a stable carbamate.[3] This process effectively masks the nucleophilicity and basicity of the amine, allowing for subsequent chemical transformations on other parts of the molecule.[2]

Reaction Mechanism and Principles

The protection of an aromatic amine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks a carbonyl carbon of the Boc anhydride.[3] This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly formed ammonium ion. The unstable tert-butyl bicarbonate intermediate subsequently decomposes into carbon dioxide and tert-butanol.[4]

The nucleophilicity of the aromatic amine is a critical factor in the reaction rate. Electron-donating groups on the aromatic ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction.[5] Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, making the reaction more sluggish.[5][6]

Catalysis and Reaction Conditions

While the Boc protection of aliphatic amines can often proceed without a catalyst, aromatic amines, being less nucleophilic, frequently require the use of a base or catalyst to achieve efficient conversion. Common bases include 4-dimethylaminopyridine (DMAP), triethylamine (TEA), sodium bicarbonate, and sodium hydroxide.[7][8] DMAP is particularly effective as it acts as a nucleophilic catalyst, reacting with Boc anhydride to form a more reactive intermediate.[9]

Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. These include the use of solid-supported catalysts like Amberlite-IR 120 and sulfonated reduced graphene oxide, which can facilitate the reaction under solvent-free conditions and allow for easy catalyst recovery.[5][10] Alcoholic solvents, such as methanol, have also been shown to significantly enhance the rate of Boc protection of aromatic amines, even in the absence of a base.[11]

Quantitative Data on Boc Protection of Aromatic Amines

The efficiency of Boc protection is highly dependent on the substrate and the reaction conditions employed. The following tables summarize representative yields for the Boc protection of various aromatic amines under different catalytic systems.

Table 1: Effect of Substituents on the Yield of Boc-Protected Anilines

| Entry | Aromatic Amine | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 1 | Aniline | Amberlite-IR 120, solvent-free, rt | <1 min | 99 | [10] |

| 2 | p-Toluidine | Sulfonated reduced graphene oxide, solvent-free, rt | 10 min | 95 | [5] |

| 3 | p-Anisidine | Sulfonated reduced graphene oxide, solvent-free, rt | 10 min | 92 | [5] |

| 4 | p-Chloroaniline | Amberlite-IR 120, solvent-free, rt | 2 min | 95 | [10] |

| 5 | p-Nitroaniline | Sulfonated reduced graphene oxide, solvent-free, rt | 2 h | 84 | [5] |

Table 2: Comparison of Different Catalytic Systems for the Boc Protection of Aniline

| Entry | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 1 | None | Methanol | Room Temperature | - | High | [11] |

| 2 | Sulfonated reduced graphene oxide | Solvent-free | Room Temperature | 15 min | 90 | [5] |

| 3 | Amberlite-IR 120 | Solvent-free | Room Temperature | <1 min | 99 | [10] |

| 4 | Iodine | Solvent-free | Room Temperature | - | High | [12] |

| 5 | DMAP | Acetonitrile | Room Temperature | - | High | [1] |

Experimental Protocols

General Procedure for Boc Protection of Aromatic Amines using DMAP

This protocol is a standard method for the Boc protection of anilines.

-

Dissolution: Dissolve the aromatic amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Addition of Base: Add 4-dimethylaminopyridine (DMAP) (0.1-1.0 eq) to the solution.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with a weak acid (e.g., 1 M HCl) to remove unreacted amine and DMAP, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[1][9]

Catalyst-Free Boc Protection in an Alcoholic Solvent

This protocol offers a greener alternative by avoiding the use of a base catalyst.

-

Dissolution: Dissolve the aromatic amine (1.0 eq) in methanol.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue can be purified by recrystallization or column chromatography.[11]

Solvent-Free Boc Protection using a Heterogeneous Catalyst

This method is environmentally friendly and allows for easy catalyst recycling.

-

Mixing: To the aromatic amine (1 mmol), add di-tert-butyl dicarbonate (1 mmol) and the heterogeneous catalyst (e.g., Amberlite-IR 120, 15% w/w).

-

Reaction: Stir the mixture at room temperature for the required time (typically 1-5 minutes).

-

Extraction and Catalyst Removal: Extract the mixture with dichloromethane (10 mL). The solid catalyst can be separated by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to yield the N-Boc protected amine.[10]

Deprotection of Boc-Protected Aromatic Amines

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the elimination of the stable tert-butyl cation, which can then be trapped by a nucleophile or undergo elimination to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.[13][14]

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as methanol or dioxane.[1][8]

General Procedure for Boc Deprotection using TFA

-

Dissolution: Dissolve the Boc-protected aromatic amine in dichloromethane (DCM).

-

Addition of Acid: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-2 hours.

-

Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with a base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid and liberate the free amine.

-

Purification: The organic layer is dried, filtered, and concentrated to yield the deprotected aromatic amine.[14]

Selectivity in Boc Protection

In molecules containing multiple amine functionalities, selective protection can be achieved by exploiting the differences in their nucleophilicity and basicity. For instance, in a compound containing both an aliphatic and an aromatic amine, the more nucleophilic aliphatic amine will react preferentially with Boc anhydride under standard conditions.[15]

However, selective protection of the less reactive aromatic amine can be achieved by protonating the more basic aliphatic amine under acidic conditions (pH ~4.5).[15][16] At this pH, the aliphatic amine exists predominantly in its protonated, non-nucleophilic ammonium form, while the less basic aromatic amine remains largely as the free base, available to react with the protecting agent.[15]

Visualizations

Caption: Mechanism of Boc protection of an aromatic amine.

Caption: Mechanism of acidic deprotection of a Boc-protected aromatic amine.

Caption: General experimental workflow for Boc protection.

Conclusion

The Boc protection of aromatic amines is a robust and versatile transformation essential for multi-step organic synthesis. Understanding the reaction mechanism, the influence of electronic effects, and the various catalytic systems available allows for the optimization of reaction conditions to achieve high yields and purity. The choice of protection strategy, whether it be a standard base-catalyzed method, a catalyst-free approach in an alcoholic solvent, or a solvent-free reaction with a heterogeneous catalyst, can be tailored to the specific substrate and the desired green chemistry profile. Furthermore, the reliable and mild conditions for Boc group removal ensure its continued and widespread use in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. BOC Protection and Deprotection [es.bzchemicals.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Boc-Protection of 5-Amino-Tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the tert-butoxycarbonyl (Boc) protection of the 5-amino group of tetrahydroisoquinoline. This procedure is a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules where selective protection of the aromatic amine is required.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis. Its popularity stems from its stability in a broad range of reaction conditions and the facility of its removal under mild acidic conditions. The Boc protection of 5-amino-tetrahydroisoquinoline yields tert-butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate, a key intermediate for further functionalization at other positions of the tetrahydroisoquinoline scaffold. The primary reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O.[1]

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of (Boc)₂O. The choice of solvent and base is critical to ensure high yields and selectivity, especially when dealing with substrates that have multiple reactive sites. For 5-amino-tetrahydroisoquinoline, the exocyclic aromatic amine is more nucleophilic than the secondary amine within the heterocyclic ring, allowing for selective protection under appropriate conditions.

Data Presentation

| Parameter | Condition | Expected Outcome/Rationale |

| Substrate | 5-Amino-1,2,3,4-tetrahydroisoquinoline | The starting material containing the amine to be protected. |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | The source of the Boc protecting group.[1] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | Aprotic solvents are commonly used to avoid interference with the reaction.[2] |

| Base | Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) | To neutralize the acid byproduct and facilitate the reaction.[2] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature.[3] |

| Reaction Time | 1-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] |

| Work-up | Aqueous wash and extraction | To remove the base, byproducts, and isolate the product. |

| Purification | Column chromatography (if necessary) | To obtain the pure N-Boc protected product. |

| Yield | High | High yields are generally expected for this type of reaction.[2] |

Experimental Protocol

This protocol is a standard procedure for the N-Boc protection of an amino group and is expected to be effective for 5-amino-tetrahydroisoquinoline.

Materials:

-

5-Amino-1,2,3,4-tetrahydroisoquinoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)

Procedure:

-

To a solution of 5-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (TEA) (1.2 eq).

-

Stir the solution at room temperature for 10-15 minutes.

-

In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the stirred solution of the amine over 15-20 minutes.

-

Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate.

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the Boc-protection of 5-amino-tetrahydroisoquinoline.

Experimental Workflow:

Caption: Experimental workflow for the Boc-protection of 5-amino-tetrahydroisoquinoline.

References

Application Notes and Protocols for the Pictet-Spengler Synthesis of Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction is a powerful and widely utilized chemical reaction for the synthesis of tetrahydroisoquinolines (THIQs) and their analogs, which are core scaffolds in a vast array of natural products and pharmacologically active compounds.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] The versatility of the Pictet-Spengler reaction allows for the generation of a diverse library of THIQ derivatives, making it a valuable tool in drug discovery and development.

These application notes provide an overview of various reaction conditions, detailed experimental protocols, and comparative data to guide researchers in the successful application of the Pictet-Spengler synthesis.

General Reaction Mechanism

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (or imine) from the condensation of a β-arylethylamine and a carbonyl compound. Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium ion to form a new carbon-carbon bond and construct the heterocyclic ring system. Subsequent deprotonation restores aromaticity, yielding the final tetrahydroisoquinoline product.[4][5]

Caption: General mechanism of the Pictet-Spengler reaction.

Reaction Conditions and Data Presentation

The choice of reaction conditions for the Pictet-Spengler synthesis is crucial and depends on the reactivity of the substrates. Electron-rich β-arylethylamines can often react under milder conditions, while less reactive substrates may require stronger acids and higher temperatures.[1] The following tables summarize quantitative data for various reaction conditions to facilitate comparison.

Table 1: Effect of Catalyst on the Pictet-Spengler Reaction

| Entry | β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | rt | 24 | 95 | [6] |